
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
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描述
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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作用机制
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been found to inhibit cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme COX-2, which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
Cox-2 inhibitors generally affect thearachidonic acid pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for theirin silico ADME prediction . This involves predicting how the compound will be absorbed and distributed in the body, how it will be metabolized, and how it will be excreted .
Result of Action
Similar compounds have shownanti-inflammatory activity . This is likely due to their inhibition of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation .
生物活性
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a phenoxybenzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group. The molecular formula is C18H16N3O4S, with a molecular weight of approximately 384.46 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H16N3O4S |
Molecular Weight | 384.46 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. A study conducted by Li et al. (2013) demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Specifically, this compound showed promising results against breast and colon cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting its potential as an antibacterial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : It disrupts the integrity of microbial cell membranes.
Study 1: Anticancer Efficacy
In a study published in Chemical Biology and Drug Design, researchers evaluated the efficacy of various oxadiazole derivatives including this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide?
The synthesis typically involves:
- Hydrazide formation : Reaction of 2-(methylsulfonyl)benzoic acid derivatives with hydrazine to form the hydrazide intermediate.
- Oxadiazole cyclization : Using cyanogen bromide (BrCN) or carbodiimides to cyclize the hydrazide into the 1,3,4-oxadiazole core .
- Amide coupling : Final coupling of the oxadiazole-2-amine with 4-phenoxybenzoyl chloride in the presence of a base like sodium hydride (NaH) in dry THF . Key challenge : Purification of intermediates due to sulfonyl group reactivity; column chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : 1H- and 13C-NMR to confirm the oxadiazole ring (C=N peaks at ~150–160 ppm) and sulfonyl group integration .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for the sulfonylphenyl-oxadiazole moiety .
- X-ray crystallography : For resolving stereochemical ambiguities and confirming substituent positions on the oxadiazole ring .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50 calculations .
- Enzyme inhibition : Kinase or protease inhibition assays if structural analogs (e.g., sulfonamide-containing compounds) show activity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H-NMR shifts) be resolved during structural elucidation?
- Hypothesis : Sulfonyl group electron-withdrawing effects may deshield adjacent protons, causing shifts.
- Methodology :
- Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF).
- Use 2D NMR (COSY, NOESY) to confirm coupling between oxadiazole protons and sulfonylphenyl groups .
- Re-synthesize intermediates to isolate signal interference (e.g., methylsulfonyl vs. phenoxybenzamide protons) .
Q. What strategies improve the yield of the oxadiazole cyclization step?
- Optimized conditions :
- Replace BrCN with EDCI/HOBt in DMF to reduce side reactions (e.g., over-cyclization) .
- Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization and reduce degradation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. THF .
- Catalysis : Add catalytic iodine (I2) to promote dehydrative cyclization of hydrazides .
Q. How do structural modifications (e.g., replacing phenoxy with chloro groups) impact bioactivity?
- Case study : Analog N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide showed 2-fold higher antimicrobial activity but reduced solubility .
- Methodological approach :
- Synthesize derivatives with varied substituents (e.g., -OCH3, -CF3) on the benzamide ring.
- Perform SAR analysis using molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., E. coli DNA gyrase) .
- Validate predictions with in vitro enzyme inhibition assays .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
- Potential causes : Poor pharmacokinetics (e.g., low bioavailability) or metabolic instability.
- Solutions :
- Conduct ADMET profiling: Measure solubility (shake-flask method), plasma stability (LC-MS), and CYP450 inhibition .
- Use prodrug strategies: Introduce hydrolyzable groups (e.g., acetyl) on the sulfonyl or phenoxy moieties to enhance absorption .
- Perform metabolite identification (e.g., liver microsome assays) to detect rapid degradation pathways .
Q. Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in anticancer assays?
- Four-parameter logistic model : Fit dose-response curves using software like GraphPad Prism to calculate IC50, Hill slope, and efficacy (R2 > 0.95) .
- ANOVA with post-hoc tests : Compare IC50 values across cell lines to identify selectivity (e.g., cancer vs. normal cells) .
- Cluster analysis : Group compounds with similar activity profiles for SAR trend identification .
Q. How should researchers design experiments to validate computational docking results?
- Step 1 : Perform ensemble docking against multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- Step 2 : Prioritize top-scoring compounds for synthesis and in vitro testing.
- Step 3 : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) and validate docking predictions .
属性
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-10-6-5-9-18(19)21-24-25-22(30-21)23-20(26)15-11-13-17(14-12-15)29-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKFWPKYZYAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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